molecular formula C14H12O4 B13965752 3,5-Dihydroxybenzoic acid phenylmethyl ester

3,5-Dihydroxybenzoic acid phenylmethyl ester

Cat. No.: B13965752
M. Wt: 244.24 g/mol
InChI Key: BYFNNXDSSRJGDS-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzoic acid phenylmethyl ester is an organic compound that belongs to the class of hydroxybenzoic acids It is a derivative of 3,5-dihydroxybenzoic acid, where the carboxyl group is esterified with a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dihydroxybenzoic acid phenylmethyl ester typically involves the esterification of 3,5-dihydroxybenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

3,5-Dihydroxybenzoic acid+Benzyl alcoholAcid catalyst3,5-Dihydroxybenzoic acid phenylmethyl ester+Water\text{3,5-Dihydroxybenzoic acid} + \text{Benzyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 3,5-Dihydroxybenzoic acid+Benzyl alcoholAcid catalyst​3,5-Dihydroxybenzoic acid phenylmethyl ester+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in 3,5-dihydroxybenzoic acid phenylmethyl ester can undergo oxidation to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

3,5-Dihydroxybenzoic acid phenylmethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dihydroxybenzoic acid phenylmethyl ester involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The ester group can undergo hydrolysis, releasing 3,5-dihydroxybenzoic acid, which can further interact with biological targets.

Comparison with Similar Compounds

  • 3,4-Dihydroxybenzoic acid phenylmethyl ester
  • 3,5-Dimethoxybenzoic acid phenylmethyl ester
  • 3,5-Dihydroxybenzoic acid methyl ester

Comparison: 3,5-Dihydroxybenzoic acid phenylmethyl ester is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

benzyl 3,5-dihydroxybenzoate

InChI

InChI=1S/C14H12O4/c15-12-6-11(7-13(16)8-12)14(17)18-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2

InChI Key

BYFNNXDSSRJGDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)O)O

Origin of Product

United States

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